N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide
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Overview
Description
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group attached to a pentan-3-yl chain, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with a suitable pentan-3-yl derivative under controlled conditions. The reaction proceeds through a series of steps, including condensation and amide formation. Common reagents used in this synthesis include base catalysts and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing high-pressure and temperature conditions to accelerate the reaction. Purification steps such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-Chlorophenyl]prop-2-enamide: Lacks the pentan-3-yl chain, making it less hydrophobic.
N-[3-(4-Chlorophenyl)butan-3-yl]prop-2-enamide: Has a shorter butan-3-yl chain, affecting its steric properties.
Uniqueness
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pentan-3-yl chain enhances its hydrophobicity and potential interactions with lipid membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)pentan-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-4-13(17)16-14(5-2,6-3)11-7-9-12(15)10-8-11/h4,7-10H,1,5-6H2,2-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBWEIVPWNJKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)Cl)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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